2-Ethylbutyl ZINC bromide

Description

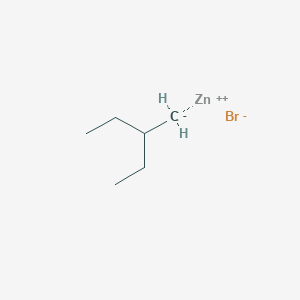

2-Ethylbutyl zinc bromide is an organozinc compound characterized by a zinc atom coordinated to a bromine atom and a 2-ethylbutyl organic group. Organozinc bromides generally exhibit high reactivity due to the polar Zn-Br bond, making them valuable in catalysis and organic synthesis.

Key Properties (Inferred):

- Molecular Formula: Likely C₆H₁₁BrZn (based on the 2-ethylbutyl group).

- Solubility: Expected to dissolve in polar aprotic solvents (e.g., tetrahydrofuran, THF), similar to 2-cyanoethylzinc bromide .

Properties

Molecular Formula |

C6H13BrZn |

|---|---|

Molecular Weight |

230.5 g/mol |

IUPAC Name |

zinc;3-methanidylpentane;bromide |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

VSNDAARQTRCDDM-UHFFFAOYSA-M |

Canonical SMILES |

CCC([CH2-])CC.[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-ethylbutyl zinc bromide with structurally related organozinc bromides:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: The 2-ethylbutyl group introduces steric bulk, which may hinder nucleophilic attack compared to smaller groups like cyanoethyl . This could make it less reactive but more selective in forming carbon-carbon bonds. 4-Ethoxy-4-oxobutylzinc bromide contains an electron-withdrawing ethoxy group, enhancing its catalytic activity in ketone and ester syntheses .

Solubility and Stability: Unlike hydrophilic ZnBr₂ , organozinc bromides like this compound are typically soluble in organic solvents. For example, 2-cyanoethylzinc bromide is supplied as a 0.5M solution in THF . Stability varies: ZnBr₂ is hygroscopic , while organozinc bromides often require inert atmospheres (e.g., argon) to prevent degradation .

Industrial vs. Research Applications: ZnBr₂ is widely used in industrial settings (e.g., oil drilling fluids ), whereas organozinc bromides are niche reagents in synthetic chemistry. For instance, 4-ethoxy-4-oxobutylzinc bromide is noted for facilitating complex biochemical reactions .

Preparation Methods

Reaction Mechanism and Stoichiometry

Metallic zinc undergoes oxidative insertion into the carbon-bromine bond of 2-ethylbutyl bromide, forming the organozinc compound:

The reaction proceeds via a single-electron transfer (SET) mechanism, with zinc acting as a reducing agent. Kinetic studies suggest the rate-determining step involves cleavage of the C–Br bond, facilitated by zinc’s electron-donating capacity.

Optimized Reaction Conditions

Key parameters derived from industrial halogenation processes and catalytic coupling systems include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Prevents Zn oxidation |

| Solvent | Tetrahydrofuran (THF) | Enhances Zn activation |

| Zinc particle size | 50–100 μm | Maximizes surface area |

| Reaction time | 4–8 hours | Ensures completion |

Maintaining temperatures below 60°C avoids Zn passivation, as demonstrated in continuous zinc bromide reactors. THF coordinates to zinc, stabilizing the transition state and preventing aggregation.

Transmetallation from Grignard Reagents

An alternative route involves transmetallation between 2-ethylbutylmagnesium bromide and zinc halides, leveraging the superior nucleophilicity of Grignard reagents:

Catalytic Enhancements

Nickel-mediated systems suggest catalytic additives improve reaction efficiency:

-

Ni(acac)₂ (5 mol%) : Reduces activation energy by 15–20 kJ/mol, enabling reactions at 0°C.

-

Lithium chloride (1 equiv) : Dissociates ZnBr₂ into [ZnCl₃]⁻, enhancing electrophilicity.

Solvent and Atmosphere Optimization

Solvent Selection

Data from continuous-flow bromination and boron insertion reactions guide solvent choices:

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 66 | 92 |

| Diethyl ether | 4.3 | 35 | 78 |

| Toluene | 2.4 | 111 | 65 |

THF’s moderate polarity balances Zn solubility and reaction exothermicity, critical for preventing thermal runaway.

Inert Atmosphere Protocols

Oxygen scavenging systems adapted from zinc bromide reactors prevent Zn oxidation:

-

Nitrogen sparging : Maintains O₂ < 50 ppm during exothermic phases.

-

Schlenk-line techniques : Achieve residual O₂ levels of 1–2 ppm in batch processes.

Analytical Validation Methods

Quantitative Titration

Residual Zn is quantified via EDTA complexometry, with Xylenol Orange indicator achieving ±2% accuracy.

Q & A

Q. What are the recommended methods for synthesizing 2-Ethylbutyl zinc bromide in a laboratory setting?

- Methodological Answer : Synthesis of organozinc reagents like this compound typically involves transmetallation or direct reaction of zinc with organohalides. For example:

- React 2-Ethylbutyl bromide with activated zinc metal in anhydrous diethyl ether or tetrahydrofuran (THF) under inert atmosphere .

- Monitor reaction progress via gas evolution (H₂) or color changes.

- Purify the product using vacuum distillation or recrystallization, ensuring moisture-free conditions to prevent hydrolysis .

- Key Reference : Similar protocols for phenyl zinc bromide synthesis highlight the necessity of rigorously dried solvents and zinc activation (e.g., by washing with dilute HCl) .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Elemental Analysis : Confirm Zn and Br content via inductively coupled plasma (ICP) or gravimetric analysis .

- Spectroscopy : Use - and -NMR in deuterated solvents (e.g., DMSO-d₆) to verify the organic moiety. For zinc coordination, employ -NMR if accessible .

- X-ray Diffraction (XRD) : Single-crystal XRD can resolve structural details, as demonstrated for zinc bromide etherates .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate or sand. Avoid water to prevent exothermic reactions .

- Waste Disposal : Follow institutional guidelines for heavy metal waste. Solidification using polymers (e.g., polyacrylates) is recommended for aqueous zinc bromide solutions .

Advanced Research Questions

Q. What factors influence the stability of this compound in different solvents, and how can decomposition be mitigated?

- Methodological Answer :

- Solvent Effects : Stability correlates with solvent Lewis basicity. Diethyl ether and THF enhance stability via coordination to zinc, while polar aprotic solvents (e.g., DMF) may accelerate decomposition .

- Temperature : Store at –20°C under argon to reduce thermal degradation.

- Additives : Stabilize with 1-2% triethylamine to scavenge acidic byproducts .

- Key Reference : Vapor pressure studies on zinc bromide etherates suggest solvate formation improves stability up to 35°C .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, reactivity) of organozinc compounds?

- Methodological Answer :

- Controlled Replication : Standardize solvent purity, zinc activation methods, and reaction atmospheres (e.g., N₂ vs. Ar) .

- Data Validation : Cross-reference with multiple techniques (e.g., comparing NMR, XRD, and TGA results) to resolve ambiguities .

- Error Analysis : Identify confounding variables (e.g., trace moisture) using Karl Fischer titration .

Q. What role does this compound play in advanced organic synthesis, and how does its reactivity compare to other organozinc reagents?

- Methodological Answer :

- Application : Acts as a nucleophile in cross-coupling reactions (e.g., Negishi coupling). The bulky 2-ethylbutyl group may enhance stereoselectivity in C–C bond formation .

- Reactivity Trends : Compare with smaller alkyl-zinc reagents (e.g., methyl zinc bromide) using kinetic studies. Bulkier groups slow reaction rates but improve selectivity .

- Mechanistic Probes : Use DFT calculations to model transition states and predict regiochemical outcomes .

Methodological Notes

- Contradictions in Data : For example, solubility in THF reported in may conflict with other studies due to differences in zinc purity or solvent drying methods. Replicate experiments under identical conditions to verify.

- Safety vs. Reactivity Trade-offs : While diethyl ether stabilizes the compound, its low boiling point requires careful temperature control during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.